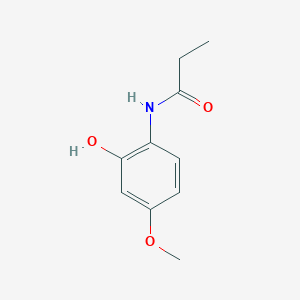

N-(2-hydroxy-4-methoxyphenyl)propanamide

Description

Contextualization within Substituted Propanamide Chemistry

Substituted propanamides are a class of organic compounds characterized by a propanamide backbone with various substituents attached to the nitrogen atom or the propyl chain. The amide linkage is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of peptides and proteins. In the context of medicinal chemistry, the propanamide scaffold is often utilized to link different pharmacophores, influencing the compound's pharmacokinetic and pharmacodynamic properties.

N-(2-hydroxy-4-methoxyphenyl)propanamide is an N-aryl propanamide, where the nitrogen of the amide is directly attached to an aromatic ring. The substituents on the phenyl ring, a hydroxyl group at the ortho position and a methoxy (B1213986) group at the para position, are key determinants of its chemical reactivity and potential biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor and can influence the electron density of the aromatic ring through its electron-donating mesomeric effect.

The synthesis of N-aryl amides can generally be achieved through the reaction of an appropriate aniline (B41778) with a propanoyl halide or anhydride. For this compound, a plausible synthetic route would involve the acylation of 2-amino-5-methoxyphenol (B1278220) with propanoyl chloride or a related acylating agent. The presence of the hydroxyl group may necessitate the use of protecting group strategies to prevent undesired side reactions.

Significance in Contemporary Organic Synthesis and Biological Discovery Research

While specific research on this compound is not yet widespread, the significance of its structural components is well-documented in various research areas. The hydroxyphenyl and methoxyphenyl moieties are common in natural products and synthetic compounds with a wide range of biological activities.

For instance, compounds bearing the N-(4-methoxyphenyl)amide substructure have been investigated for their anthelmintic properties. mdpi.com N-(4-Methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole (B1665689), has demonstrated activity against the nematode Toxocara canis. mdpi.com This suggests that the N-(methoxyphenyl)amide fragment can be a valuable component in the design of new antiparasitic agents.

Furthermore, the combination of hydroxyl and methoxy groups on a phenyl ring is a feature of many biologically active molecules. For example, hydroxy- and methoxy-substituted N-benzimidazole-derived carboxamides have been synthesized and evaluated for their antiproliferative and antioxidant activities. nih.govmdpi.com The substitution pattern on the phenyl ring was found to significantly impact the biological activity of these compounds. nih.govmdpi.com Specifically, certain 2-hydroxy-4-methoxy-substituted derivatives have shown pronounced and selective antiproliferative activity against cancer cell lines. mdpi.com

The propanamide linkage itself is a versatile scaffold. N-aryl-propanamides, in general, are being explored for their potential as leishmanicidal agents. nih.gov This highlights the broad therapeutic potential of this class of compounds.

Given these precedents, this compound represents a promising, yet underexplored, molecule. Its synthesis would be a valuable exercise in multi-functional compound synthesis, and its biological evaluation could uncover new therapeutic leads.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H13NO3 | Structural analysis |

| Molecular Weight | 195.22 g/mol | Based on the molecular formula |

| XLogP3 | ~1.5 | Estimation based on similar structures |

| Hydrogen Bond Donor Count | 2 | Presence of -OH and -NH groups |

| Hydrogen Bond Acceptor Count | 3 | Presence of C=O, -OH, and -OCH3 groups |

| Rotatable Bond Count | 3 | Analysis of single bonds |

Overview of Current and Future Research Trajectories

Current research in areas related to this compound is focused on the synthesis and biological evaluation of a wide array of substituted amides. The exploration of N-aryl amides as potential therapeutic agents is a particularly active field. nih.govresearchgate.net

Future research trajectories for this compound are likely to follow several key paths:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a crucial first step. This would be followed by its full characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry.

Biological Screening: Given the biological activities of related compounds, this compound would be a prime candidate for a broad range of biological screenings. This could include assays for antimicrobial, antifungal, antiparasitic, anticancer, and antioxidant activities.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, the synthesis of a library of analogues with variations in the substitution pattern on the phenyl ring and modifications to the propanamide chain would be a logical next step. These SAR studies would be invaluable in optimizing the biological activity and understanding the molecular basis of its action.

Computational Studies: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could be employed to guide the design of new analogues and to predict their biological profiles.

The exploration of this compound and its derivatives holds considerable promise for the discovery of new chemical entities with valuable applications in medicine and beyond. Its relatively simple structure, combined with the proven biological relevance of its constituent parts, makes it an attractive target for further academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

101908-49-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-(2-hydroxy-4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H13NO3/c1-3-10(13)11-8-5-4-7(14-2)6-9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) |

InChI Key |

KFAFVFOAZJVMPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 4 Methoxyphenyl Propanamide

Direct Synthesis Strategies for the Amide Core

The foundational step in synthesizing N-(2-hydroxy-4-methoxyphenyl)propanamide is the construction of the amide linkage between the aromatic amine precursor, 2-amino-5-methoxyphenol (B1278220), and a three-carbon acyl group.

The most direct method for forming the amide core is the acylation of 2-amino-5-methoxyphenol. This can be achieved by reacting the amine with propanoyl chloride or with propanoic acid in the presence of a coupling reagent. The use of propanoyl chloride is a straightforward approach where the high reactivity of the acyl chloride drives the reaction, typically in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Alternatively, the direct condensation of propanoic acid and 2-amino-5-methoxyphenol requires the use of activating agents, known as coupling reagents, to convert the carboxylic acid's hydroxyl group into a better leaving group. globalresearchonline.netnih.gov These reagents are pivotal in modern organic synthesis for their efficiency and mild reaction conditions, which are crucial for substrates with sensitive functional groups like the phenol (B47542) in the target molecule. researchgate.netnih.gov A variety of coupling reagents have been developed, each with specific advantages regarding reactivity, suppression of side reactions like racemization (if applicable), and ease of purification. globalresearchonline.netchemimpex.com

Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium/uronium salts. nih.govnih.gov Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. chemimpex.com To minimize side reactions and enhance efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. chemimpex.com Phosphonium and uronium reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are generally more powerful and lead to faster reactions with high yields. researchgate.netnih.gov

| Coupling Reagent Class | Examples | General Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; byproduct removal can be challenging (DCC urea (B33335) is a precipitate, EDC urea is water-soluble). chemimpex.com | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for sterically hindered substrates; preferred for cyclization reactions. nih.gov | DIPEA, Triethylamine |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very high reactivity and speed; less epimerization; can cause guanidinylation of the amine as a side reaction. nih.govresearchgate.netnih.gov | DIPEA, Triethylamine |

The precise arrangement of the hydroxyl and methoxy (B1213986) groups on the phenyl ring is critical and is dictated by the synthesis of the starting material, 2-amino-5-methoxyphenol. A common synthetic route begins with a commercially available precursor such as resorcinol (B1680541) (1,3-dihydroxybenzene) or 3-methoxyphenol (B1666288). researchgate.net

A plausible pathway involves the following steps:

Mono-methylation : Starting with resorcinol, a partial methylation can be performed to yield 3-methoxyphenol. This step requires careful control of stoichiometry to favor the mono-ether product.

Regioselective Nitration : The subsequent step is the introduction of a nitro group, which will later be reduced to the amine. The nitration of 3-methoxyphenol must be regioselective to place the nitro group at the C2 position (ortho to the hydroxyl and para to the methoxy group). Both hydroxyl and methoxy groups are ortho-, para-directing activators. The hydroxyl group is a stronger activator, often directing substitution to its ortho positions. The use of specific nitrating agents and conditions can achieve the desired 2-nitro-5-methoxyphenol intermediate. researchgate.netdergipark.org.tr

Reduction of the Nitro Group : The final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using various methods, such as catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst, or by using metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.netnih.govnih.gov Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. researchgate.net

This multi-step process ensures the correct 1,2,4-substitution pattern of the amine, hydroxyl, and methoxy groups required for the final product. researchgate.net

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, sustainability, and cost-effectiveness of synthesizing this compound, advanced methodologies focusing on catalysis, alternative energy sources, and green chemistry principles are being explored.

Moving beyond stoichiometric activating agents, which generate significant waste, catalytic methods for amide bond formation represent a key area of development. clearsynth.com These approaches enhance atom economy and simplify purification procedures.

Several catalytic strategies are applicable to the synthesis of N-substituted propanamides:

Boronic Acid Catalysis : Boronic acids can catalyze the direct amidation of carboxylic acids and amines. This method often proceeds under mild conditions and avoids the formation of large amounts of byproduct waste. clearsynth.com

Dehydrogenative Coupling : Transition metal catalysts, particularly those based on ruthenium, can facilitate the direct coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas (H₂). clearsynth.com While this would require propan-1-ol instead of propanoic acid, it represents a highly atom-economical route.

Biocatalysis : Enzymes, such as lipases, can be used to catalyze amide bond formation. These reactions are typically performed in low-water systems to shift the equilibrium towards synthesis and are valued for their high selectivity and environmentally benign nature. cymitquimica.com

Heterogeneous Catalysis : Solid-supported catalysts, such as silica (B1680970) or various metal oxides, can be used to promote amidation. These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. echemi.comfrontiersin.org

| Catalytic System | Reactants | Key Advantages | Reference Example |

|---|---|---|---|

| Boronic Acid Catalysis | Carboxylic Acid + Amine | Waste-free, mild conditions. | Hall and coworkers demonstrated direct amidations at room temperature. clearsynth.com |

| Ruthenium Catalysis | Alcohol + Amine | High atom economy (H₂ is the only byproduct). | Milstein and coworkers reported dehydrogenative coupling. clearsynth.com |

| Biocatalysis (e.g., Lipases) | Carboxylic Acid/Ester + Amine | High selectivity, green reaction conditions. cymitquimica.com | Growing interest for pharmaceutical synthesis. cymitquimica.com |

| Heterogeneous Catalysis (e.g., Silica) | Carboxylic Acid + Amine | Catalyst is reusable and easily separated. echemi.com | Silica-catalyzed direct amide bond formation. echemi.com |

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for process optimization. biosynth.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. biosynth.comchemscene.com This can dramatically accelerate reaction rates, increase yields, and sometimes enable reaction pathways that are inefficient under conventional heating. chemscene.comnih.gov

In the context of synthesizing this compound, ultrasound can be applied to the amidation step. Studies have shown that ultrasound irradiation can significantly shorten reaction times for amide synthesis, often from hours to minutes, while providing excellent yields under ambient conditions. dergipark.org.trnih.govcardiff.ac.uk This acceleration is attributed to the enhanced mass transfer and activation energy provided by cavitation.

| Reaction Parameter | Conventional Method | Ultrasound-Promoted Method | Benefit of Ultrasound |

|---|---|---|---|

| Reaction Time | Often several hours (e.g., 16 h). chemscene.com | Typically minutes (e.g., 15-90 min). chemscene.comnih.gov | Drastic reduction in process time. |

| Reaction Temperature | Often requires heating. | Can often be performed at room temperature. nih.gov | Energy savings and milder conditions. |

| Product Yield | Variable | Often good to excellent yields (e.g., 78-95%). cardiff.ac.uk | Improved process efficiency. |

Designing a synthetic route for this compound with green chemistry principles in mind involves a holistic assessment of the entire process, from starting materials to final product purification. The goal is to minimize environmental impact and improve safety.

Key green chemistry considerations for this synthesis include:

Atom Economy : Prioritizing catalytic methods over those using stoichiometric coupling reagents significantly improves atom economy by reducing the generation of non-incorporated byproducts. researchgate.netclearsynth.com

Safer Solvents : Traditional amide syntheses often use solvents like Dimethylformamide (DMF) and Dichloromethane (CH₂Cl₂). researchgate.net Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions.

Energy Efficiency : Employing methods like ultrasound promotion can reduce the need for prolonged heating, thus lowering energy consumption. nih.gov Similarly, grinding techniques, a form of mechanochemistry, can facilitate solvent-free reactions at room temperature.

Use of Renewable Feedstocks : While not always immediately feasible, a long-term green chemistry goal would be to source precursors like resorcinol from renewable biomass instead of petrochemical feedstocks.

Waste Reduction : The choice of synthetic pathway directly impacts waste generation. Catalytic routes and high-yield reactions minimize the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Derivatization and Analogues of this compound

The core structure of this compound presents multiple avenues for chemical modification, enabling the generation of diverse analogues for various research applications. Derivatization strategies can target the phenolic hydroxyl group, the amide linkage, or the aromatic ring, allowing for systematic exploration of structure-activity relationships.

Design and Synthesis of Structural Analogues

The rational design of structural analogues of this compound often focuses on modifying the acyl and aryl components of the molecule. A common synthetic approach involves the acylation of 2-amino-5-methoxyphenol with various propanoyl chloride derivatives. This method allows for the introduction of a wide range of substituents on the propanamide side chain.

For instance, analogues can be synthesized by reacting 2-amino-5-methoxyphenol with substituted propanoyl chlorides (R-CH2-CH2-COCl), where 'R' can be an alkyl, aryl, or other functional group. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This versatile approach facilitates the creation of a library of analogues with diverse steric and electronic properties.

Another strategy for generating structural analogues is the modification of the aromatic ring. The phenolic hydroxyl and methoxy groups can be altered or replaced. For example, the hydroxyl group can be converted to an ether or an ester to investigate the impact of hydrogen bonding potential. Similarly, the methoxy group can be demethylated to a hydroxyl group or replaced with other alkoxy groups of varying chain lengths.

Below is an interactive data table illustrating potential structural analogues of this compound and the synthetic precursors that could be used in their synthesis.

| Analogue Name | Modification | Amine Precursor | Acylating Agent |

| N-(2,4-dihydroxyphenyl)propanamide | Demethylation of methoxy group | 2,4-diaminophenol | Propanoyl chloride |

| N-(2-hydroxy-4-ethoxyphenyl)propanamide | O-ethylation of methoxy group | 2-amino-5-ethoxyphenol | Propanoyl chloride |

| N-(2-acetoxy-4-methoxyphenyl)propanamide | Acetylation of hydroxyl group | 2-amino-5-methoxyphenol | Propanoyl chloride |

| N-(2-hydroxy-4-methoxyphenyl)butanamide | Elongation of acyl chain | 2-amino-5-methoxyphenol | Butanoyl chloride |

| N-(2-hydroxy-4-methoxyphenyl)-3-phenylpropanamide | Phenyl substitution on acyl chain | 2-amino-5-methoxyphenol | 3-Phenylpropanoyl chloride |

Incorporation of Heterocyclic and Fluorinated Substituents

The introduction of heterocyclic and fluorinated moieties into the structure of this compound can significantly influence its physicochemical and biological properties. These modifications are often pursued to enhance metabolic stability, binding affinity to biological targets, or to serve as probes for mechanistic studies.

Heterocyclic Substituents: Heterocyclic rings can be incorporated in several ways. One common method is to append a heterocyclic group to the propanamide side chain. This can be achieved by using a propanoyl chloride that already contains a heterocyclic ring. For example, 3-(pyridin-3-yl)propanoyl chloride could be reacted with 2-amino-5-methoxyphenol to yield N-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-3-yl)propanamide. Alternatively, intramolecular cyclization reactions can be designed to form a heterocyclic ring that incorporates the amide nitrogen. For instance, derivatives of this compound with appropriate functional groups on the side chain could be cyclized to form lactams or other nitrogen-containing heterocycles. The synthesis of N-heterocycles can also be achieved through intramolecular reactions of amides.

Fluorinated Substituents: Fluorine atoms can be introduced at various positions on the this compound scaffold. Fluorination of the aromatic ring can be accomplished by starting with a fluorinated precursor, such as 4-fluoro-2-aminophenol. Subsequent methoxylation and acylation would lead to the desired fluorinated analogue. Direct fluorination of the parent molecule is also a possibility, although it may require careful control of reaction conditions to achieve regioselectivity. Another strategy is the incorporation of a fluorinated acyl chain. For example, using 3,3,3-trifluoropropanoyl chloride as the acylating agent would result in a trifluoromethyl group on the propanamide moiety. The synthesis of fluorinated amides can be achieved through various methods, including a radical N-perfluoroalkylation–deflurination pathway. nih.gov

The following table provides examples of potential heterocyclic and fluorinated derivatives.

| Derivative Name | Modification | Synthetic Approach |

| N-(2-hydroxy-4-methoxyphenyl)-3-(1H-imidazol-1-yl)propanamide | Imidazole on acyl chain | Acylation with 3-(1H-imidazol-1-yl)propanoyl chloride |

| 2-(4-methoxyphenyl)-2,3-dihydropyrrolo[1,2-a]pyrimidin-4(1H)-one | Intramolecular cyclization | Cyclization of a suitable propanamide derivative |

| N-(5-fluoro-2-hydroxy-4-methoxyphenyl)propanamide | Fluorination of aromatic ring | Synthesis from 4-fluoro-2-amino-5-methoxyphenol |

| N-(2-hydroxy-4-methoxyphenyl)-3,3-difluoropropanamide | Fluorination of acyl chain | Acylation with 3,3-difluoropropanoyl chloride |

Combinatorial Library Generation for Research Exploration

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds based on a common scaffold. For this compound, a combinatorial library can be generated by systematically varying the amine and acyl components. This approach is highly valuable for screening for new compounds with desired properties in areas such as materials science and drug discovery.

A typical solid-phase synthesis strategy for generating a combinatorial library of this compound analogues would involve immobilizing a set of diverse aminophenols onto a solid support. These immobilized amines are then reacted with a collection of different acylating agents. After the reaction, the desired products are cleaved from the solid support, purified, and characterized. This parallel synthesis approach allows for the efficient creation of hundreds or even thousands of unique compounds in a short period.

The diversity of the library can be further expanded by incorporating additional building blocks or by performing subsequent chemical transformations on the resin-bound compounds. For example, after the initial acylation, the phenolic hydroxyl group could be subjected to a variety of alkylating or acylating agents to introduce another layer of structural diversity. The "libraries from libraries" concept allows for the transformation of resin-bound peptides and polyamides into a wide array of acyclic and heterocyclic compounds. researchgate.net

Chemical Reactivity and Mechanistic Analysis of Derivatives

The chemical reactivity of this compound and its derivatives is primarily governed by the functional groups present: the amide linkage, the phenolic hydroxyl group, and the activated aromatic ring. Understanding the reactivity of these sites is crucial for predicting metabolic pathways, degradation products, and for designing further chemical modifications.

Hydrolysis of Amide Linkages

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage. Hydrolysis cleaves the amide bond to yield 2-amino-5-methoxyphenol and propanoic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine. libretexts.org The reaction is generally slow and often requires elevated temperatures.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, with the amide anion acting as a leaving group. The amide anion is subsequently protonated by the solvent to yield the free amine. arkat-usa.org This process is also typically carried out at elevated temperatures. The kinetics and mechanism of N-substituted amide hydrolysis can be complex and are influenced by factors such as pH and the steric and electronic nature of the substituents. researchgate.net

The rate of hydrolysis can be influenced by the substituents on both the aromatic ring and the acyl chain. Electron-withdrawing groups on the aromatic ring can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, bulky substituents near the amide bond can sterically hinder the approach of the nucleophile, thereby slowing down the reaction.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the positions ortho and para to it. The methoxy group is also an activating, ortho, para-director. In this compound, the positions ortho and para to the hydroxyl group are C3 and C5. The position para to the methoxy group is C1 (already substituted). Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of nitro-substituted derivatives. The intramolecular electrophilic aromatic amination of secondary amides has been developed as a method for cyclization to form oxindoles. uwaterloo.ca

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the aromatic ring of this compound is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) and a good leaving group. Therefore, direct nucleophilic displacement of the hydroxyl or methoxy groups is not a facile process. However, if a suitable leaving group, such as a halogen, were introduced onto the ring through a prior electrophilic substitution reaction, subsequent nucleophilic substitution could be possible under forcing conditions. Concerted nucleophilic aromatic substitution reactions have been studied and may proceed without the need for strong electron-withdrawing groups in some cases. nih.gov

The following table summarizes the expected reactivity of the aromatic ring in this compound.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | N-(2-hydroxy-4-methoxy-3-nitrophenyl)propanamide and N-(2-hydroxy-4-methoxy-5-nitrophenyl)propanamide |

| Bromination | Br2, FeBr3 | N-(3-bromo-2-hydroxy-4-methoxyphenyl)propanamide and N-(5-bromo-2-hydroxy-4-methoxyphenyl)propanamide |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | N-(3-acetyl-2-hydroxy-4-methoxyphenyl)propanamide and N-(5-acetyl-2-hydroxy-4-methoxyphenyl)propanamide |

Advanced Spectroscopic and Analytical Characterization of N 2 Hydroxy 4 Methoxyphenyl Propanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum would reveal the number of different types of carbon atoms in the molecule.

A detailed analysis would involve assigning specific resonance signals (chemical shifts in ppm) to each unique proton and carbon atom in the N-(2-hydroxy-4-methoxyphenyl)propanamide molecule. This would be presented in a data table.

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in elucidating the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations (typically 2-3 bonds) between protons and carbon atoms, which is crucial for piecing together the molecular skeleton.

Fluorine (¹⁹F) NMR for Specific Analogues

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be employed. This technique is highly sensitive and provides information about the chemical environment of fluorine atoms within a molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch (Amide I) of the amide group, and C-O stretches of the methoxy (B1213986) and phenol (B47542) groups. These would be reported in a data table with their corresponding wavenumbers (cm⁻¹).

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum would help to confirm the presence of the aromatic ring and other key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of molecules. It provides valuable insights into the nature of chromophores and the electronic transitions that occur upon absorption of ultraviolet or visible light.

The electronic absorption spectrum of this compound is primarily dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The presence of the hydroxyl (-OH), methoxy (-OCH3), and propanamide (-NHCOCH2CH3) substituents significantly influences the absorption characteristics. The lone pair of electrons on the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amide group, can participate in resonance with the aromatic π-system.

This delocalization of electrons generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions, which are characteristic of aromatic systems. Additionally, weaker n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as shoulders on the main absorption bands. The position and intensity of these absorption bands are sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption maxima due to differential solvation of the ground and excited states. For instance, in polar protic solvents, hydrogen bonding with the hydroxyl and amide groups can influence the electronic transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Expected λmax (nm) for π → π* | Expected λmax (nm) for n → π* |

|---|---|---|

| Hexane | ~280 | ~310 |

| Ethanol | ~285 | ~315 |

| Water | ~288 | ~320 |

Note: The data in this table is illustrative and based on the expected behavior of similar aromatic compounds.

To gain a more profound understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed. ohio-state.edu TD-DFT is a powerful computational method that can predict the electronic absorption spectra of molecules with a good degree of accuracy. researchgate.net By solving the time-dependent Kohn-Sham equations, TD-DFT can calculate the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. arxiv.org

For this compound, TD-DFT calculations would allow for the precise assignment of the observed absorption bands to specific electronic transitions, such as those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, this theoretical approach can help to visualize the molecular orbitals involved in these transitions, providing a detailed picture of the electron density redistribution upon photoexcitation. This is particularly useful for understanding the influence of the various substituents on the electronic structure and photophysical properties of the molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions of the same nominal mass but different exact masses. For this compound (C10H13NO3), HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass can then be compared to the theoretically calculated mass for the proposed molecular formula, providing strong evidence for its elemental composition. mdpi.com

Table 2: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) | Expected Adduct Ion [M+H]+ | Expected Exact Mass of [M+H]+ (Da) |

|---|---|---|---|

| C10H13NO3 | 195.08954 | C10H14NO3+ | 196.09737 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For aromatic amides like this compound, characteristic fragmentation pathways are expected. nih.govyoutube.com Cleavage of the amide bond is a common fragmentation route, leading to the formation of a propanoyl cation and a 2-amino-5-methoxyphenol (B1278220) radical cation, or a propanamide molecule and a 2-hydroxy-4-methoxyphenyl radical cation. rsc.org Other likely fragmentations include the loss of the ethyl group from the propanamide side chain and cleavages within the aromatic ring. The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. researchgate.net

The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and selective method for the analysis of complex mixtures and the determination of compound purity. resolvemass.cachimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. nih.govresearchgate.net Silylation of the hydroxyl group is a common derivatization technique for phenolic compounds. nih.gov The derivatized compound can then be separated from impurities on a GC column and subsequently detected by the mass spectrometer. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. matec-conferences.orgmatec-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an exceptionally versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. jst.go.jpsynthinkchemicals.com this compound can be directly analyzed by LC-MS without the need for derivatization. The compound is first separated from any non-volatile impurities or by-products using a suitable liquid chromatography method, such as reversed-phase HPLC. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. LC-MS is the preferred method for assessing the purity of pharmaceutical compounds and for the analysis of complex biological or environmental samples. uccore.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org

Table 1: Illustrative Crystallographic Data for a Related Isomer, 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9882(2) |

| b (Å) | 11.4053(3) |

| c (Å) | 16.2381(5) |

| Volume (ų) | 1479.42(7) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 173 |

Note: This data is for an isomer of the target compound and serves as an example of the output of an X-ray crystallography study.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used methods in synthetic and pharmaceutical chemistry for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly sensitive and reproducible technique for separating components of a mixture. amazonaws.com The development of an HPLC method involves optimizing several parameters to achieve a good separation of the target compound from any impurities or starting materials. Key parameters include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. amazonaws.comgoogle.com

For a compound like this compound, a reverse-phase HPLC method would be a suitable starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Table 2: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical but typical set of starting conditions for an HPLC method for a compound of this nature. Method optimization would be required for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. nih.gov It involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase).

The separation is based on the differential adsorption of the compounds to the stationary phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 3: Hypothetical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (1:1 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., iodine) |

| Hypothetical Rf | Starting Material 1 (Amine): 0.2 Starting Material 2 (Acylating Agent): 0.8 Product (this compound): 0.5 |

Note: The Rf values are hypothetical and will vary depending on the exact reaction conditions and the specific starting materials used.

Despite a comprehensive search for the chemical compound this compound, including searches using its CAS number (101908-49-0), no specific preclinical biological activity or molecular interaction studies matching the requested outline could be found in the available literature. Therefore, it is not possible to generate the requested article with detailed research findings and data tables focusing solely on this compound.

The scientific literature does contain studies on structurally related compounds, such as other propanamide derivatives or molecules with a methoxyphenyl group, which have been investigated for activities like enzyme inhibition and receptor binding. However, presenting this information would deviate from the strict instruction to focus exclusively on this compound.

Pre Clinical Biological Activity and Molecular Interaction Studies

In Vivo Studies in Animal Models (excluding human clinical trials)

In vivo studies involve the testing of compounds in living organisms to understand their effects in a whole biological system. It is important to note that the available in vivo research has been conducted on a structurally related compound, N-(4-methoxyphenyl)pentanamide, rather than N-(2-hydroxy-4-methoxyphenyl)propanamide.

Research has been conducted on N-(4-methoxyphenyl)pentanamide, a simplified derivative of the widely used anthelmintic drug albendazole (B1665689), to evaluate its efficacy against the nematode Toxocara canis. nih.govnih.gov T. canis is a roundworm that can infect animals and humans. nih.gov

In these in vitro studies, N-(4-methoxyphenyl)pentanamide demonstrated anthelmintic activity, affecting the viability of the parasites in a manner that was dependent on both time and concentration. nih.govnih.gov The activity profile was noted to be similar to that of albendazole. nih.gov The proposed mechanism of action for related benzimidazoles like albendazole involves binding to the protein tubulin in worms, which prevents its incorporation into microtubules. nih.gov This disruption of microtubule formation is critical as it interferes with essential cellular processes like glucose uptake, leading to the depletion of glycogen (B147801) stores and ultimately, the death of the parasite. nih.gov

The results from these studies suggest that molecular simplification of existing drugs can be a viable strategy for the discovery of new anthelmintic agents. nih.gov

Below is a data table summarizing the findings on the anthelmintic activity of the related compound, N-(4-methoxyphenyl)pentanamide.

| Compound Name | Organism | Study Type | Key Findings |

| N-(4-methoxyphenyl)pentanamide | Toxocara canis (nematode) | In vitro efficacy assessment | Showed time- and concentration-dependent anthelmintic activity. nih.govnih.gov |

| Activity profile was similar to the established drug, albendazole. nih.gov |

Pharmacodynamic Biomarker Analysis in Experimental Systems

Pharmacodynamic biomarker analysis for this compound in experimental, non-human systems is essential for elucidating its mechanism of action and therapeutic potential. While specific biomarker data for this compound is not extensively available in the public domain, the typical approach involves the use of in vitro and in vivo models to assess its effects on biological pathways.

In such experimental systems, researchers would typically investigate changes in the levels or activity of specific proteins, enzymes, or signaling molecules that are modulated by the compound. For a compound with a hydroxyphenyl group, studies might focus on biomarkers related to pathways such as inflammation, oxidative stress, or specific receptor signaling, depending on the therapeutic target.

For instance, if this compound were being investigated for anti-inflammatory properties, researchers would measure the levels of biomarkers like pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase (COX) in cell-based assays or animal models of inflammation. A significant reduction in these biomarkers following treatment would indicate potential anti-inflammatory activity.

Illustrative Data on Biomarker Modulation:

| Biomarker | Experimental System | Observed Effect |

| TNF-α | Lipopolysaccharide-stimulated murine macrophages | Data not available |

| IL-6 | In vivo rodent model of arthritis | Data not available |

| COX-2 Expression | Human cell line (in vitro) | Data not available |

Note: The table above is illustrative of the types of data generated in pharmacodynamic biomarker studies; specific data for this compound is not currently published.

Metabolomic Profiling and Metabolic Stability (excluding human data)

The metabolic fate of this compound is a critical aspect of its pre-clinical evaluation. These studies are conducted in non-human systems to understand how the compound is transformed and how stable it is in the presence of metabolic enzymes.

Identification of Biotransformation Products in In Vitro Systems

The identification of metabolites is crucial for understanding the complete pharmacological and toxicological profile of a compound. In vitro systems, such as liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog), are commonly employed for this purpose. springernature.comnuvisan.com These systems contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. nih.gov

For this compound, potential biotransformation pathways could include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, or hydrolysis of the amide bond. The resulting metabolites would be identified and characterized using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Potential Biotransformation Products of this compound:

| Potential Metabolite | Metabolic Reaction | In Vitro System |

| N-(2,5-dihydroxy-4-methoxyphenyl)propanamide | Aromatic Hydroxylation | Data not available |

| N-(2,4-dihydroxyphenyl)propanamide | O-Demethylation | Data not available |

| 2-hydroxy-4-methoxyaniline and Propanoic acid | Amide Hydrolysis | Data not available |

Note: This table presents potential metabolites based on common metabolic pathways for similar chemical structures. Specific biotransformation products for this compound have not been reported in publicly available literature.

Assessment of Metabolic Stability in Hepatic Microsomal Assays

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. springernature.com These assays typically utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. nih.gov The compound is incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH), and the decrease in the concentration of the parent compound is measured over time.

The results of these assays are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com A short half-life and high clearance would suggest that the compound is rapidly metabolized, which could impact its bioavailability and duration of action in vivo. researchgate.net Conversely, a long half-life and low clearance indicate greater metabolic stability. researchgate.net

Illustrative Metabolic Stability Data in Rat Liver Microsomes:

| Parameter | Value |

| In Vitro Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data not available |

Note: The table illustrates the typical parameters measured in metabolic stability assays. Specific experimental values for this compound are not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on N-(2-hydroxy-4-methoxyphenyl)propanamide. Consequently, data for the following subsections are not available.

There are no available DFT studies to report on the optimized molecular geometry or the electronic structure of this compound.

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the literature.

An MEP surface analysis, which would identify the electrophilic and nucleophilic sites of this compound, has not been published.

There are no NBO analysis results available to describe the intramolecular charge transfer, donor-acceptor interactions, or delocalization effects that contribute to the stability of this compound.

Molecular Dynamics (MD) Simulations

No MD simulation studies have been published regarding the conformational dynamics, flexibility, or intermolecular interactions of this compound in any solvent or biological environment.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies published for the compound “this compound.” Consequently, the detailed information required to populate the requested article sections and subsections is not available in the public domain.

Extensive searches were conducted to locate studies related to:

Dynamic Interactions with Biological Macromolecules: No molecular dynamics simulations or specific receptor-ligand complex studies for this compound have been reported.

Molecular Docking Studies: There are no published articles detailing the prediction of binding modes, affinities, or key binding interactions of this specific compound with any target proteins.

Cheminformatics and Predictive Modeling: No Quantitative Structure-Property Relationship (QSPR) models have been developed for, nor have any virtual screening campaigns for analogues of, this compound been documented.

While research exists for structurally related compounds such as other phenolic amides or methoxyphenyl derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Therefore, it is not possible to generate the requested scientific article with the specified outline and content inclusions.

Potential Applications and Future Research Perspectives

Development as Chemical Probes for Biological Systems

The inherent structural motifs of N-(2-hydroxy-4-methoxyphenyl)propanamide suggest its potential as a precursor for developing chemical probes. The phenolic hydroxyl group and the secondary amide linkage are key features that can be modified to incorporate fluorophores or reactive groups. Such probes are instrumental in studying complex biological systems by allowing for the visualization and tracking of specific molecules or cellular processes. Future research could focus on synthesizing derivatives that can selectively bind to proteins or other biomolecules, thereby elucidating their function and role in disease. The development of covalent chemical probes, for instance, has been a significant area of interest for modulating protein function and has led to the discovery of clinical candidates.

Exploration in Agricultural Chemistry

The exploration of N-acyl-aminophenol and substituted anilide structures in agricultural chemistry has revealed promising fungicidal and herbicidal activities. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.com While direct studies on this compound are limited, related compounds have shown significant biological effects.

Fungicidal Activity : Research into novel aminophenazine-1-carboxylate derivatives and N-(thiophen-2-yl) nicotinamide (B372718) derivatives has demonstrated that specific structural modifications can lead to potent fungicidal effects against various plant pathogens. nih.govmdpi.com For example, certain derivatives have shown excellent activity against fungi like Physalospora piricola. nih.gov Similarly, N-acyl derivatives of β-hydroxy ᴅʟ-α-amino acids have been found to be effective against the growth of fungi such as Verticillium dahliae. researchgate.net This suggests that derivatives of this compound could be synthesized and screened for similar or enhanced antifungal properties. nih.gov

Herbicidal Activity : Aminophenoxazinones, which share structural similarities with the core of this compound, have been identified as promising candidates for the development of natural herbicides. mdpi.comresearchgate.net Studies have shown that these compounds can exhibit significant phytotoxicity, affecting parameters like root length in various weed species. mdpi.comresearchgate.net Furthermore, 3-acyltetramic acids, another class of natural product-inspired compounds, have demonstrated herbicidal effects, indicating the potential of acyl-substituted compounds in weed management. nih.gov Future work could involve creating a library of this compound analogues to evaluate their herbicidal efficacy against common agricultural weeds. nih.govmdpi.com

The table below summarizes the fungicidal activity of some related N-acyl compounds against various fungal strains.

| Compound Class | Fungal Strain | Activity Level |

| Aminophenazine-1-carboxylate derivatives | Physalospora piricola | Excellent |

| N-phenylacetyl-threo-DL-phenylserine | Verticillium dahliae | Complete inhibition |

| O-myristoyl-DL-serine | Verticillium dahliae | Complete inhibition |

Pre-clinical Development of Novel Therapeutic Lead Compounds

The N-acyl-aminophenol scaffold is a well-established pharmacophore present in numerous therapeutic agents. google.commdpi.com This highlights the potential of this compound as a starting point for the development of new drugs.

Benzamide and anilide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net For instance, a simplified derivative of the anthelmintic drug albendazole (B1665689), N-(4-methoxyphenyl)pentanamide, has shown promising activity against the nematode Toxocara canis with lower cytotoxicity than the parent drug. nih.gov This underscores the potential of simplified anilide structures in developing safer and more effective therapeutics.

Furthermore, aminophenol-containing compounds have been investigated as antiproliferative agents. nih.gov The structural similarity of this compound to these bioactive molecules suggests that it could serve as a template for designing novel therapeutic candidates. Future research should focus on synthesizing and screening a diverse library of its derivatives for various pharmacological activities.

Investigation of Biosynthetic Pathways for Natural Product Analogues

Many bioactive compounds are natural products or their derivatives. nih.govmdpi.comresearchgate.netresearchgate.net Understanding the biosynthetic pathways of these molecules is crucial for their sustainable production and for creating novel analogues with improved properties. researchgate.netnih.govmdpi.com The core structure of this compound is related to phenylpropanoids, a large class of plant secondary metabolites synthesized through the shikimic acid pathway. researchgate.net

Future research could investigate the potential for microbial or plant-based systems to produce this compound or its analogues. nih.gov By identifying and engineering the enzymes involved in the biosynthesis of related natural products, it may be possible to create cell factories for the production of these compounds. nih.gov This approach, often referred to as synthetic biology, could provide a more sustainable and efficient alternative to chemical synthesis. mdpi.com

Emerging Research Directions and Interdisciplinary Studies

The versatility of the this compound structure opens up avenues for research in several emerging and interdisciplinary fields.

Materials Science : The ability of the phenolic and amide groups to form hydrogen bonds suggests that derivatives of this compound could be explored as building blocks for supramolecular assemblies or functional polymers.

Biocatalysis : Enzymes could be used to synthesize chiral derivatives of this compound, which may exhibit unique biological activities.

Computational Chemistry : In silico studies can be employed to predict the biological activities and physicochemical properties of novel derivatives, guiding synthetic efforts and accelerating the discovery process.

As research into substituted anilides and N-acyl-aminophenols continues to expand, the potential applications for this compound and its derivatives are likely to grow, making it a compound of significant interest for future scientific exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.